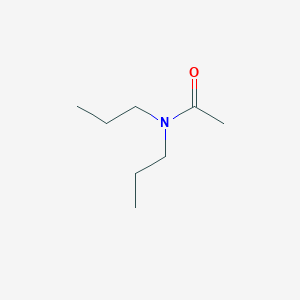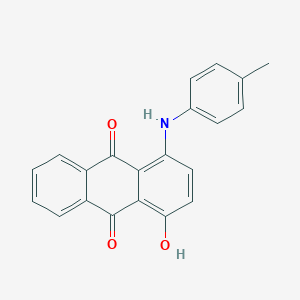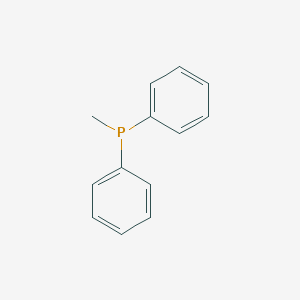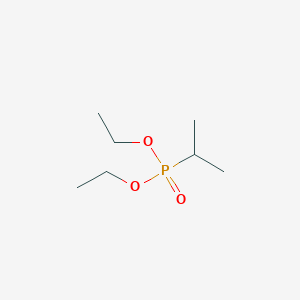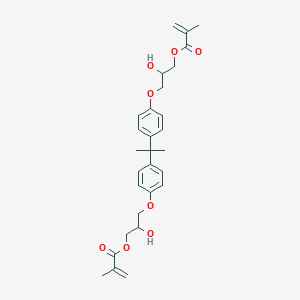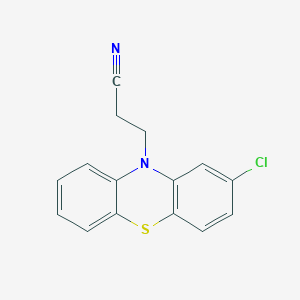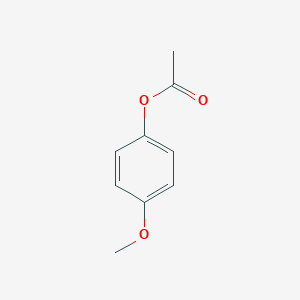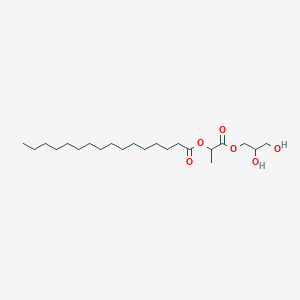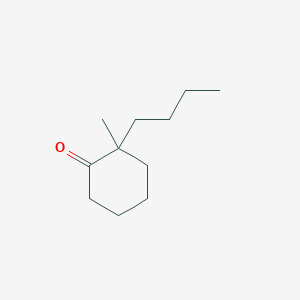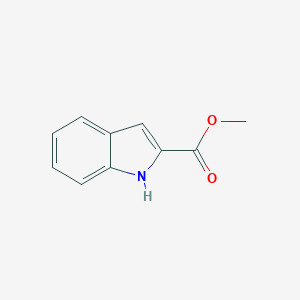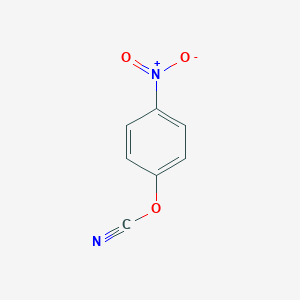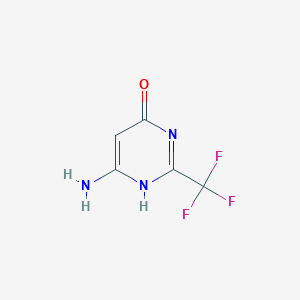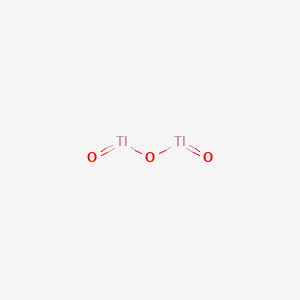
Thallium(III) oxide
説明
Thallium(III) oxide is recognized for its degenerate n-type semiconductor properties, showcasing high optical transparency and electrical conductivity. It is a highly insoluble, thermally stable source of thallium, making it suitable for use in glass, optics, and ceramic applications (Moeinian & Akhbari, 2015).
Synthesis Analysis
Various methods have been explored for the synthesis of both bulk and nanostructured thallium(III) oxide. Techniques include electrochemical methods, thermal decomposition, chemical vapor deposition (CVD), microwave irradiation, sol–gel method, and a chemical route using potassium superoxide. Each method offers distinct advantages in terms of the control over the material's morphology and size (Moeinian & Akhbari, 2015).
Molecular Structure Analysis
Thallium(III) oxide forms in several crystal structures, depending on the synthesis conditions. For example, thallium(III) oxide bromide, TlOBr, crystallizes in an orthorhombic unit cell, demonstrating the versatility and complexity of thallium(III) oxide's molecular structure (Günter, 1978).
Chemical Reactions and Properties
Thallium(III) oxide participates in a variety of chemical reactions, demonstrating its reactivity and versatility. It is used in organic synthesis, showing the ability to act as an oxidizing agent in various reactions, contributing to the formation of complex organic compounds (Ferraz, 1999).
Physical Properties Analysis
The physical properties of thallium(III) oxide, such as high optical transparency and electrical conductivity, make it an attractive material for a range of applications. Its degenerate n-type semiconductor nature contributes to these properties, which are essential for its use in electrochemical and photoelectrochemical applications (Phillips, Shane, & Switzer, 1989).
Chemical Properties Analysis
Thallium(III) oxide's chemical behavior, especially its ability to form various complexes and participate in redox reactions, is noteworthy. It can dissolve in water in the presence of strongly complexing cyanide ions, showcasing its ability to engage in complex formation and redox processes, which are crucial for its applications in synthesis and materials science (Nagy et al., 2005).
科学的研究の応用
Electrochemical and Photoelectrochemical Deposition : Thallium(III) oxide can be deposited onto different substrates, and its films are used due to their high optical transparency and electrical conductivity. This is particularly useful in semiconductor technology (Phillips, Shane, & Switzer, 1989).
Synthesis of Bulk and Nanostructures : Thallium(III) oxide is important for glass, optic, and ceramic applications. Various methods, including electrochemical, thermal, and chemical vapor deposition, are used for its synthesis in both bulk and nanostructured forms (Moeinian & Akhbari, 2015).
Photoelectrochemical Solar Cells : It is used in photoelectrochemical cells, functioning as an n-type semiconductor with high conductivity and transparency, which is vital for photovoltaic efficiency (Switzer, 1986).
Superlattices and Defect Chemistry : Nanometer-scale layered structures based on thallium(III) oxide exhibit unique defect chemistries useful in electronic applications, such as high-transition-temperature superconductors (Switzer et al., 1994).
Solubility and Redox Reactions : Thallium(III) oxide's solubility in the presence of cyanide ions and its redox reactions in aqueous systems are studied for potential environmental and chemical applications (Nagy et al., 2005).
Thallium Aqueous Solution Chemistry : Thallium, especially in the Tl(III) state, is explored for its redox properties and complex formation, contributing to studies in environmental pollution and high-temperature superconductors (Glaser, 1995).
Environmental Interactions : Studies on thallium's interaction with natural environments, including its distribution, migration, and transformation mechanisms, highlight its potential environmental impact (Zhuang & Song, 2021).
Organic Chemistry : Thallium(III) oxide is used as an oxidative reagent in various organic reactions, showing its versatility in chemical syntheses (Gun’kin, 2010).
Radiation Shielding Properties : Thallium(III) oxide's impact on the structural, optical, and radiation shielding properties of materials is investigated, highlighting its potential in protective technologies (Saudi et al., 2021).
Nano-structures via Thermal Decomposition : Different nano-structures of thallium(III) oxide are derived from the thermal decomposition of thallium(I) coordination polymers, illustrating its application in nanotechnology (Mohammadi & Morsali, 2009).
Safety And Hazards
特性
IUPAC Name |
oxo(oxothallanyloxy)thallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQRFJQXXUPYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Tl]O[Tl]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tl2O3, O3Tl2 | |
| Record name | Thallium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thallium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024330 | |
| Record name | Thallium oxide (Tl2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thallium(III) oxide | |
CAS RN |
1314-32-5 | |
| Record name | Thallium oxide (Tl2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



